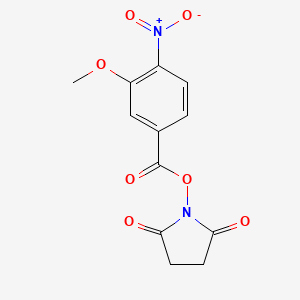
(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloropyrimidin-4-yl” is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals . It’s also known as “2-Chloropyrimidin-4-yl Chloride” and has a molecular weight of 148.98 . On the other hand, “4-phenyloxazolidin-2-one” doesn’t have specific information available.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For “2-Chloropyrimidin-4-yl”, it has a molecular formula of C4H2Cl2N2 . Unfortunately, the molecular structure for “®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one” is not available in the sources I found.Scientific Research Applications
Structural and Molecular Studies
- Molecular Conformation Analysis: The compound (4R)-3-(2-chloropropanoyl)-4-phenyloxazolidin-2-one, closely related to the requested compound, has been analyzed for its molecular conformation. The oxazolidinone ring in this compound exhibits a twist conformation. The phenyl ring is inclined at a significant angle to the plane of the oxazolidinone ring, which may influence its reactivity and interactions (García-Merinos et al., 2014).
Synthesis and Chemical Reactions
Allylation of N-Acyliminium Ions
Research has shown that N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, which include variants of the target compound, can undergo allylation. This process involves the conversion of these sulfones into N-acyliminium ions, which then react with allyltrimethylsilane. This suggests potential applications in synthetic chemistry (Marcantoni et al., 2002).
Acylation Optimization
Optimized conditions for the acylation of (R)-4-phenyloxazolidin-2-one, a compound structurally similar to the target, have been developed. This optimization is crucial for enhancing the efficiency and yield of chemical reactions involving such compounds (Candeias et al., 2001).
Crystal Structure Analysis
- X-Ray Diffraction and DFT Studies: Detailed structural analysis and density functional theory (DFT) calculations have been conducted on compounds closely related to (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one. These studies are vital for understanding the molecular structure and electronic properties, which can guide the development of new pharmaceuticals or materials (Murugavel et al., 2014).
Applications in Drug Development
- Chiral Auxiliary for Synthesis: The compound (R)-4-phenyloxazolidin-2-one, similar to the target molecule, has been identified as an effective chiral auxiliary for stereoselective conjugate additions. This is crucial for the asymmetric synthesis of various bioactive molecules, demonstrating the compound's relevance in drug development (Robiette et al., 2003).
properties
IUPAC Name |
(4R)-3-(2-chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-12-15-7-6-11(16-12)17-10(8-19-13(17)18)9-4-2-1-3-5-9/h1-7,10H,8H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHBYLZBPGSARH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)











